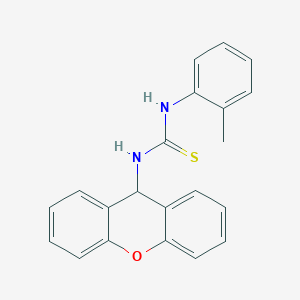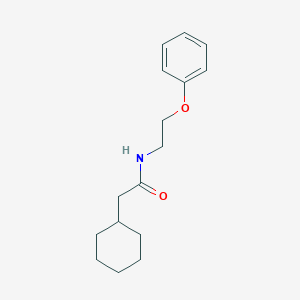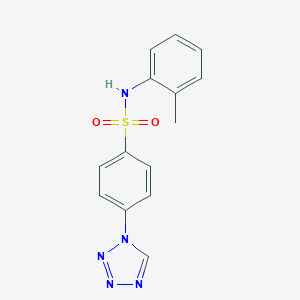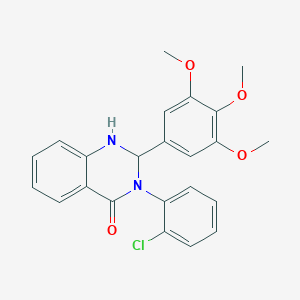
N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea, also known as MX-1, is a synthetic compound that has been studied for its potential use in cancer treatment. MX-1 has been shown to have anticancer properties, making it a promising candidate for further research.
Wirkmechanismus
N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea works by inhibiting the activity of tubulin, a protein that is involved in cell division. By inhibiting tubulin, N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea prevents cancer cells from dividing and proliferating. N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has also been shown to disrupt the microtubule network in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has been shown to have a number of biochemical and physiological effects. In addition to inhibiting tubulin activity, N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has been shown to induce oxidative stress and DNA damage in cancer cells. N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has also been shown to inhibit the activity of certain enzymes involved in cancer cell metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has also been shown to have potent anticancer activity in vitro. However, there are also limitations to using N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea in lab experiments. N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has low solubility in water, which can make it difficult to work with. N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea can also be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea. One area of research is to further investigate the mechanism of action of N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea and how it interacts with tubulin and other proteins involved in cancer cell division. Another area of research is to explore the potential use of N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea in combination with other anticancer drugs to enhance its effectiveness. Finally, there is a need for more in vivo studies to determine the safety and efficacy of N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea in animal models.
Synthesemethoden
N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea can be synthesized using a multi-step process that involves the reaction of 2-methylphenyl isothiocyanate with xanthen-9-ol, followed by treatment with hydrochloric acid and subsequent purification. The synthesis of N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has been described in detail in scientific literature.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea inhibits the growth of cancer cells, including breast cancer, prostate cancer, and leukemia cells. N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Molekularformel |
C21H18N2OS |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-3-(9H-xanthen-9-yl)thiourea |
InChI |
InChI=1S/C21H18N2OS/c1-14-8-2-5-11-17(14)22-21(25)23-20-15-9-3-6-12-18(15)24-19-13-7-4-10-16(19)20/h2-13,20H,1H3,(H2,22,23,25) |
InChI-Schlüssel |
MJYLLFLMJUUUGM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=S)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Kanonische SMILES |
CC1=CC=CC=C1NC(=S)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B299482.png)

![5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide](/img/structure/B299486.png)
![N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B299488.png)
![2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B299490.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B299491.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-5-sulfonamide](/img/structure/B299493.png)
![3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299494.png)
![N-{4-[benzyl(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B299497.png)
![2-chloro-4,5-difluoro-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide](/img/structure/B299499.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B299500.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299501.png)